molecular formula C12H15NO4 B1441737 Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate CAS No. 37704-44-2

Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate

Cat. No.: B1441737
CAS No.: 37704-44-2
M. Wt: 237.25 g/mol
InChI Key: SFHKBRKOHLUOMZ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridoazepines, which are heterocyclic compounds containing nitrogen atoms within their ring structures. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

Medicine: In the medical field, this compound has shown promise in the development of new therapeutic agents. Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Coumarin derivatives: These compounds share structural similarities with pyridoazepines and are used in various applications, including as anticoagulants and in the synthesis of fluorescent dyes.

  • Indole derivatives: Indoles are another class of heterocyclic compounds that are structurally related to pyridoazepines and have significant biological activity.

Uniqueness: Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

methyl 2-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-12(16)11-8-5-3-2-4-6-13(8)10(15)7-9(11)14/h7,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHKBRKOHLUOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCCN2C(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715925
Record name Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37704-44-2
Record name Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
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Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
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Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
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Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
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Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
Reactant of Route 6
Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate

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